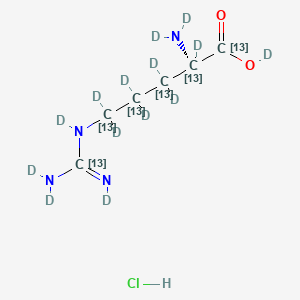
L-Arginine-13C6,d14 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arginine-13C6,d14 (hydrochloride) is a deuterated derivative of L-Arginine hydrochloride, labeled with 13C6. This compound serves as a nitrogen donor for the synthesis of nitric oxide and acts as a vasodilator . It is primarily used in scientific research for its unique isotopic labeling, which allows for precise tracking and analysis in various biochemical and physiological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-13C6,d14 (hydrochloride) involves the incorporation of carbon-13 and deuterium isotopes into the L-Arginine moleculeThe final product is then converted into its hydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods
Industrial production of L-Arginine-13C6,d14 (hydrochloride) involves large-scale synthesis using advanced techniques such as stable isotope labeling and deuteration. These methods ensure high purity and isotopic enrichment, making the compound suitable for research applications. The production process is carried out under controlled conditions to maintain the integrity of the isotopic labels .
化学反応の分析
Types of Reactions
L-Arginine-13C6,d14 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, L-Arginine-13C6,d14 can be converted into its corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include various isotopically labeled derivatives of L-Arginine, which are used in different research applications to study metabolic pathways and biochemical processes .
科学的研究の応用
L-Arginine-13C6,d14 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used in stable isotope labeling studies to track molecular transformations and reaction mechanisms.
Biology: Employed in metabolic studies to understand the role of L-Arginine in cellular processes.
Medicine: Utilized in pharmacokinetic studies to investigate the metabolism and distribution of L-Arginine in the body.
Industry: Applied in the development of new drugs and therapeutic agents, particularly those targeting nitric oxide pathways
作用機序
L-Arginine-13C6,d14 (hydrochloride) exerts its effects by serving as a nitrogen donor for the synthesis of nitric oxide. Nitric oxide is a potent vasodilator that plays a crucial role in regulating blood flow and vascular tone. The compound interacts with nitric oxide synthase enzymes, facilitating the conversion of L-Arginine into nitric oxide and citrulline. This process involves several molecular targets and pathways, including the endothelial nitric oxide synthase (eNOS) pathway .
類似化合物との比較
Similar Compounds
L-Arginine-15N2 (hydrochloride): Another isotopically labeled derivative of L-Arginine, labeled with nitrogen-15.
L-Arginine-15N4 (hydrochloride): Labeled with four nitrogen-15 atoms.
L-Arginine-d7 (hydrochloride): Deuterated derivative with seven deuterium atoms.
L-Arginine-1,2-13C2 (hydrochloride): Labeled with two carbon-13 atoms
Uniqueness
L-Arginine-13C6,d14 (hydrochloride) is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in analytical studies, making it a valuable tool for researchers studying complex biochemical processes .
特性
分子式 |
C6H15ClN4O2 |
|---|---|
分子量 |
230.70 g/mol |
IUPAC名 |
deuterio (2S)-2,3,3,4,4,5,5-heptadeuterio-5-[deuterio-(N,N,N'-trideuteriocarbamimidoyl)amino]-2-(dideuterioamino)(1,2,3,4,5-13C5)pentanoate;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1D2,2+1D2,3+1D2,4+1D,5+1,6+1;/hD7 |
InChIキー |
KWTQSFXGGICVPE-NKIZCGSASA-N |
異性体SMILES |
[2H][13C@@]([13C](=O)O[2H])([13C]([2H])([2H])[13C]([2H])([2H])[13C]([2H])([2H])N([2H])[13C](=N[2H])N([2H])[2H])N([2H])[2H].Cl |
正規SMILES |
C(CC(C(=O)O)N)CNC(=N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-methylbutanoate](/img/structure/B12376542.png)
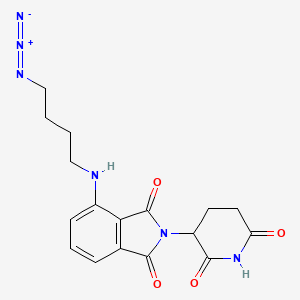

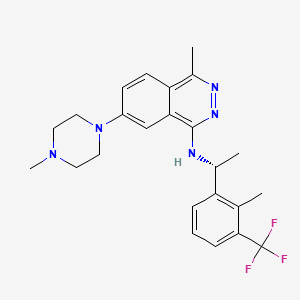

![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)
![benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B12376576.png)
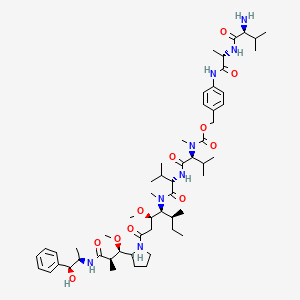
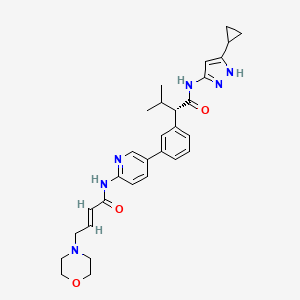
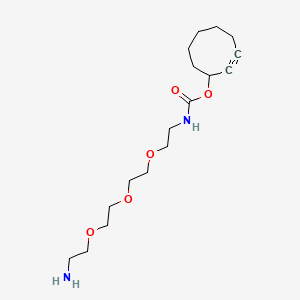
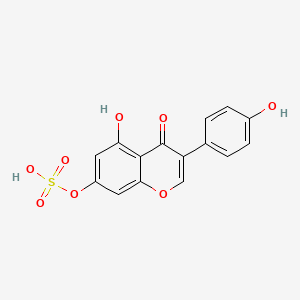
![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)
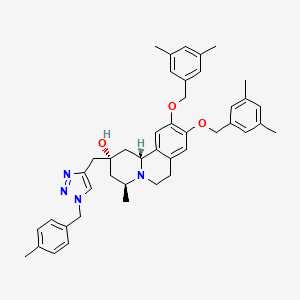
![tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B12376619.png)
